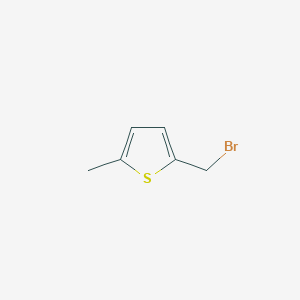

Thiophene, 2-(bromomethyl)-5-methyl-

Übersicht

Beschreibung

“Thiophene, 2-(bromomethyl)-5-methyl-” is a chemical compound with the molecular formula C5H5BrS . It is also known as 2-(Bromomethyl)thiophene . It undergoes metalation-alkylation reaction with various electrophiles to form various 5-alkylated 2-bromo products .

Synthesis Analysis

The synthesis of thiophene derivatives has been a topic of interest in recent years . For instance, the synthesis of 2-substituted benzo[b]thiophene was achieved via a Pd-catalyzed reaction .Molecular Structure Analysis

The molecular structure of “Thiophene, 2-(bromomethyl)-5-methyl-” consists of a five-membered ring with one sulfur atom . The average mass of the molecule is 177.062 Da, and the monoisotopic mass is 175.929520 Da .Chemical Reactions Analysis

Thiophene derivatives, including “Thiophene, 2-(bromomethyl)-5-methyl-”, have been involved in various chemical reactions . For example, they have been used in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications .Physical And Chemical Properties Analysis

The physical and chemical properties of “Thiophene, 2-(bromomethyl)-5-methyl-” include an average mass of 177.062 Da and a monoisotopic mass of 175.929520 Da . More detailed thermophysical properties of thiophene and its derivatives have been studied .Wissenschaftliche Forschungsanwendungen

Antithrombotic and Haemolytic Activities

The compound has been used in the synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives, which have shown significant antithrombotic and haemolytic activities . The synthesized compounds were screened for their haemolytic and antithrombolytic activities. The novel compounds 3f, 3i showed highest 69.7, 33.6% haemolysis of blood cells, respectively .

Synthesis of Organic Compounds

The Suzuki-Miyaura reaction has emerged as a convenient way to build carbon-carbon bonds in synthesizing organic compounds . The regioselective synthesis of the novel series of 2-(bromomethyl)-5-aryl-thiophenes 3a-i, via Suzuki cross-coupling reactions of various aryl boronic acids with 2-bromo-5-(bromomethyl)thiophene (2) has been reported .

Electronic and Optoelectronic Applications

Thiophene-based conjugated polymers hold an irreplaceable position among the continuously growing plethora of conjugated polymers due to their exceptional optical and conductive properties . The synthesis of regioregular poly(5-alkyl-2,3-thiophene)s (P5HT) 111, which is an ortho-linked isomer of a well-known conjugated polymer, poly(3-alkyl-2,5-thiophene) (P3HT), via Suzuki–Miyaura cross-coupling polycondensation, using PEPPSI-IPr as a catalyst has been reported .

Pharmaceutical Applications

Substituted thiophene derivatives are well known for their chemotherapeutic applications . Many thiophene based heterocyclic compounds have shown versatile pharmacological activities such as antimicrobial, antiamoebic, antiparasitic, anticancer, antifolates, antipsychotic, diabetes mellitus, anticonvulsant, analgesic, antidepressant, antihistaminic, anticholinergic, antiallergic .

Industrial Applications

The thiophene based heterocyclic compounds have also been employed in formulating computer printer’s ink and as a raw material for herbicides and pesticides .

Material Science Applications

The compound is used in the field of material science, particularly in the synthesis of new materials .

Wirkmechanismus

Target of Action

Thiophene, 2-(bromomethyl)-5-methyl-, is a complex molecule with a five-membered ring structure containing one sulfur atom

Mode of Action

The thiophene ring system is known to enhance the reactivity of carbon atoms, particularly at the 2 and 5 positions . This increased reactivity allows thiophene to undergo various reactions such as nitration, sulfonation, alkylation, acylation, and halogenation , which could potentially alter the function of its targets.

Biochemical Pathways

Thiophene derivatives are known to be involved in a variety of biological effects, suggesting that they may influence multiple biochemical pathways .

Result of Action

Molecules with the thiophene ring system are known to exhibit various pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Action Environment

The action of Thiophene, 2-(bromomethyl)-5-methyl-, can be influenced by various environmental factors. For instance, the reactivity of the thiophene ring system can be affected by the presence of other functional groups, the pH of the environment, and the temperature . These factors can influence the compound’s action, efficacy, and stability.

Safety and Hazards

Zukünftige Richtungen

Thiophene-based conjugated polymers hold an irreplaceable position among the continuously growing plethora of conjugated polymers due to their exceptional optical and conductive properties . This suggests that “Thiophene, 2-(bromomethyl)-5-methyl-” and its derivatives may have potential applications in the field of electronics and optoelectronics .

Eigenschaften

IUPAC Name |

2-(bromomethyl)-5-methylthiophene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrS/c1-5-2-3-6(4-7)8-5/h2-3H,4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRVNJUJFUXXZJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-fluorophenyl)-2-thioxo-2,3,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B3329404.png)

![[1-(Methoxycarbonyl)cyclohexyl]acetic acid](/img/structure/B3329442.png)